Cinchonidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

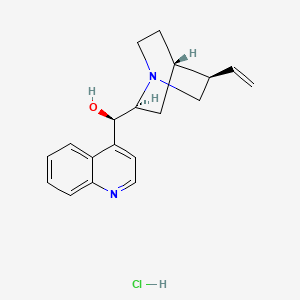

Structure

3D Structure of Parent

Properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUHWLVEEVGMBC-YYXOUSRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-57-2, 74220-37-4 | |

| Record name | Cinchonidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonan-9-ol, hydrochloride, (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74220-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (8α,9R)-9-hydroxycinchonanium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHONIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694B15YWQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cinchonidine Hydrochloride: A Legacy of Discovery and a Future in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonidine, a prominent member of the Cinchona alkaloid family, stands as a testament to the rich history of natural product chemistry and its profound impact on medicine and synthetic chemistry. This guide provides a comprehensive exploration of the discovery and history of cinchonidine and its hydrochloride salt. It delves into the foundational milestones, from the early use of Cinchona bark as a remedy for malaria to the pioneering isolation of its constituent alkaloids. The guide further details the intricate stereochemical relationships within the Cinchona alkaloid family, presents robust experimental protocols for the extraction and purification of cinchonidine, and outlines the synthesis of its hydrochloride salt. A significant focus is placed on the contemporary applications of cinchonidine hydrochloride as a chiral catalyst in asymmetric synthesis, a field critical to modern drug development. This document is designed to serve as a technical resource, offering both historical context and practical, field-proven insights for professionals in the chemical and pharmaceutical sciences.

Historical Trajectory: From Fever Bark to Chiral Catalyst

The story of cinchonidine is inextricably linked to the history of the Cinchona tree, native to the Andean forests of South America.[1] For centuries, the indigenous peoples of this region were aware of the medicinal properties of its bark, using it to treat fevers.[2] The introduction of "fever tree bark" to Europe in the 17th century marked a turning point in the fight against malaria, a disease that ravaged the continent.[3][4] The bark, often referred to as "Jesuit's Bark" due to its early use and distribution by Jesuit missionaries, became a highly valued commodity.[3][5]

The early use of Cinchona bark was empirical, relying on crude preparations and tinctures.[3] It wasn't until the early 19th century that the active principles of the bark were unveiled through the pioneering work of French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou. In 1820, they achieved a landmark in phytochemistry by isolating two distinct alkaloids from Cinchona bark: quinine and cinchonine.[6][7] This discovery laid the groundwork for the systematic study of alkaloids and their therapeutic applications. Following this breakthrough, two other key alkaloids, quinidine and cinchonidine, were identified, further elucidating the chemical complexity of Cinchona bark.[6]

The timeline below highlights the key milestones in the discovery and development of Cinchona alkaloids:

The Cinchona Alkaloid Family: A Study in Stereochemistry

The four primary alkaloids isolated from Cinchona bark—quinine, quinidine, cinchonine, and cinchonidine—share a common core structure but differ in their stereochemistry at two key chiral centers (C8 and C9) and the presence or absence of a methoxy group on the quinoline ring. This subtle structural variation gives rise to their distinct physical and biological properties.

-

Cinchonidine and Cinchonine are diastereomers. They both lack the methoxy group present in quinine and quinidine.[6]

-

Quinine and Quinidine are also diastereomers and contain a methoxy group at the 6' position of the quinoline ring.[6]

-

Cinchonidine and Quinine are pseudo-enantiomers, as are Cinchonine and Quinidine . This pseudo-enantiomeric relationship is of paramount importance in asymmetric catalysis, as it allows for the synthesis of both enantiomers of a chiral product by selecting the appropriate alkaloid catalyst.[8]

The stereochemical relationships between these alkaloids are illustrated below:

From Bark to Bench: Extraction and Purification of Cinchonidine

The isolation of cinchonidine from Cinchona bark is a multi-step process that involves extraction of the total alkaloids followed by separation and purification. The following protocol provides a representative method.

Experimental Protocol: Extraction and Separation of Cinchonidine

This protocol is a synthesized methodology based on established principles of alkaloid extraction.[9][10][11]

Materials:

-

Powdered Cinchona bark

-

Toluene

-

Dilute sulfuric acid

-

Ammonia water or milk of lime (calcium hydroxide suspension)

-

Methanol

-

0.1 M Sodium hydroxide (NaOH)

-

Soxhlet apparatus

-

Separatory funnel

-

Filtration apparatus (Büchner funnel, filter paper, flask)

-

Rotary evaporator

-

Chromatography columns (e.g., silica gel)

-

Analytical instrumentation (e.g., HPLC, TLC)

Workflow Diagram:

Procedure:

-

Basification: Moisten the powdered Cinchona bark with ammonia water or a slurry of milk of lime.[9] This step is crucial as it liberates the free alkaloid bases from their naturally occurring salts, rendering them soluble in organic solvents. Allow the mixture to stand for at least one hour to ensure complete basification.

-

Soxhlet Extraction: Pack the basified bark into a Soxhlet thimble and extract with toluene for several hours.[9] Toluene is an effective solvent for the extraction of the free alkaloid bases.

-

Acidic Extraction: Transfer the toluene extract to a separatory funnel and extract the alkaloids into an aqueous phase using dilute sulfuric acid. The alkaloids, being basic, will form water-soluble sulfate salts and partition into the aqueous layer.

-

Precipitation of Alkaloid Sulfates: Carefully neutralize the acidic aqueous extract. As the pH increases, the sulfates of the Cinchona alkaloids, which have limited solubility, will precipitate out of the solution.[9]

-

Separation of Alkaloids: The separation of the individual alkaloids from the crude mixture can be achieved through fractional crystallization or chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for this purpose.[12]

-

Purification and Characterization: The isolated cinchonidine is further purified by recrystallization. The purity and identity of the final product are confirmed by analytical techniques such as melting point determination, spectroscopy (NMR, IR), and chiral HPLC.

Synthesis of this compound

The conversion of cinchonidine to its hydrochloride salt is a straightforward acid-base reaction that enhances its water solubility and stability, making it more amenable for use in various applications, including as a catalyst in aqueous or biphasic systems.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of cinchonine hydrochloride.[13]

Materials:

-

(+)-Cinchonidine

-

Hydrochloric acid (HCl), 37% aqueous solution

-

Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filtration apparatus (Büchner funnel, filter paper, flask)

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: In a suitable flask, dissolve (+)-cinchonidine in THF with stirring at room temperature until a clear solution is obtained.

-

Preparation of HCl solution: In a separate container, dilute a 37% aqueous solution of HCl with THF.

-

Precipitation: Add the diluted HCl solution dropwise to the stirring cinchonidine solution. A white precipitate of this compound will form immediately.[13]

-

Stirring: Continue stirring the suspension for an additional 30 minutes at room temperature to ensure complete reaction.

-

Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold THF to remove any unreacted starting material and residual acid. Dry the product in a drying oven or under vacuum to obtain pure this compound.

This compound in Asymmetric Catalysis

Cinchonidine and its derivatives have emerged as powerful organocatalysts in the field of asymmetric synthesis.[14] Their rigid chiral scaffold, which features a Lewis basic quinuclidine nitrogen and a Brønsted acidic hydroxyl group, allows them to act as bifunctional catalysts.[14] This dual activation enables the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol in a wide range of chemical transformations.

The following table summarizes the application of cinchonidine-derived catalysts in various asymmetric reactions, highlighting their efficacy in achieving high enantioselectivity.

| Reaction Type | Catalyst | Substrates | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Michael Addition | Cinchonidine-derived thiourea | 3-Aryl-N-Boc oxindoles and vinyl bisphosphonate | Toluene | RT | 85-95 | 90-98 | |

| Michael Addition | Cinchonidine-derived thiourea | Acetylacetone and nitroolefins | Toluene | RT | 80-96 | 82-95 | |

| Aldol Reaction | 6'-Hydroxy-cinchonidine derivative | α-Alkyl azlactones and aliphatic aldehydes | DCM | -20 | 75-95 | 90-99 | [14] |

| [4+2] Cycloaddition | Quinidine-derived catalyst | Allenic esters and β,γ-unsaturated α-ketophosphonates | Acetonitrile | RT | High | High |

Conclusion

From its origins in the historical annals of medicine to its current-day application at the forefront of chemical synthesis, cinchonidine and its hydrochloride salt have demonstrated enduring significance. The journey from a key component of a life-saving antimalarial remedy to a sophisticated tool for controlling stereochemistry in the synthesis of complex molecules underscores the power of natural products to inspire scientific innovation. For researchers, scientists, and drug development professionals, a thorough understanding of the discovery, history, and chemical properties of this compound provides a solid foundation for its effective utilization in the pursuit of new medicines and advanced materials. The principles of bifunctional catalysis, elegantly embodied in the cinchonidine scaffold, will undoubtedly continue to drive the development of novel and highly efficient asymmetric transformations.

References

-

Wiley-VCH. (n.d.). 1 An Overview of Cinchona Alkaloids in Chemistry. Retrieved from [Link]

-

Macmillan Group. (2003, August 13). Cinchona Alkaloids in Asymmetric Catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinchona. Retrieved from [Link]

-

Academia.edu. (n.d.). Lab-4 The chemistry and isolation of Quinine from Cinchona bark. Retrieved from [Link]

-

Cambridge University Library. (n.d.). Products of the Empire: Cinchona: a short history. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, April 18). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Retrieved from [Link]

-

Dovepress. (2016, September 8). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN101402634A - Separation and purification process for alkaloid in cinchona bark.

-

ResearchGate. (n.d.). Structure of natural and synthetic Cinchona alkaloids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). What Historical Records Teach Us about the Discovery of Quinine. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Retrieved from [Link]

-

Moodle@Units. (n.d.). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Extraction of Alkaloids for NMR-Based Profiling: Exploratory Analysis of an Archaic Cinchona Bark Collection. Retrieved from [Link]

-

ResearchGate. (2015, August 6). (PDF) Chemistry and Biology of Cinchona Alkaloids. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of the four cinchona alkaloids (cinchonidine (CD),.... Retrieved from [Link]

-

Wikipedia. (n.d.). Quinine. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Products of the Empire: Cinchona: a short history | Cambridge University Library [lib.cam.ac.uk]

- 3. What Historical Records Teach Us about the Discovery of Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cinchona - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. moodle2.units.it [moodle2.units.it]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

Cinchonidine hydrochloride mechanism of action

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of Cinchonidine Hydrochloride

Executive Summary

Cinchonidine, a prominent alkaloid derived from the bark of the Cinchona tree, has a rich history that bridges natural product chemistry, pharmacology, and modern synthetic chemistry.[1] As a diastereomer of cinchonine and a pseudo-enantiomer of quinine, its unique stereochemical architecture has positioned it as a critical tool in various scientific domains.[2][3][4] The hydrochloride salt form enhances its stability and aqueous solubility, broadening its utility in both research and potential therapeutic applications.[1][5]

This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of this compound. We move beyond its classical application as a chiral catalyst in asymmetric synthesis to delve into its complex pharmacological activities. For researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with molecular-level details, elucidating its roles in antimalarial therapy, cancer cell apoptosis, and cytoprotection, all supported by experimental data and detailed protocols.

Part 1: The Chemical and Pharmacological Profile of this compound

A Legacy of Cinchona Alkaloids: From Fever Bark to Chiral Catalysts

The story of cinchonidine is intrinsically linked to the history of Cinchona bark, which was used for centuries by indigenous peoples in South America to treat fevers.[1] Its introduction to Europe in the 17th century revolutionized the treatment of malaria.[1] It was not until the early 19th century that chemists isolated the active alkaloids, including cinchonidine, cinchonine, quinine, and quinidine.[1] While historically recognized for its antimalarial properties, cinchonidine's modern significance is profoundly rooted in the field of asymmetric organocatalysis, where its rigid chiral scaffold is leveraged to produce single-enantiomer pharmaceuticals.[6][7]

Physicochemical Properties

This compound's utility is underpinned by its specific chemical characteristics. The conversion of the free base to a dihydrochloride salt significantly improves its solubility and handling, making it a versatile reagent in a variety of reaction conditions.[5]

| Property | Value | Reference |

| Synonyms | (-)-Cinchonidine dihydrochloride, Cinchovatine | [5][] |

| CAS Number | 24302-67-8 | [5] |

| Molecular Formula | C₁₉H₂₂N₂O·2HCl | [5] |

| Molecular Weight | 367.31 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Optical Rotation | [α]20/D = -140 to -150° (c=0.4 in H₂O) | [5] |

| Solubility | Soluble in water and ethanol; Insoluble in non-polar organic solvents. | [5][] |

Part 2: The Core Mechanism in Asymmetric Organocatalysis

The most extensive application of cinchonidine and its derivatives is in asymmetric organocatalysis, where it functions as a powerful tool for controlling stereochemistry.[9] Its efficacy stems from its inherent bifunctional nature.[10]

The Principle of Bifunctional Catalysis

The catalytic genius of the cinchonidine scaffold lies in the precise spatial arrangement of two key functional groups: a Lewis basic tertiary amine (the quinuclidine nitrogen) and a Brønsted acidic hydroxyl group at the C9 position.[10][11] This duality allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a reaction, funneling them into a highly organized, low-energy transition state.[12]

-

Nucleophile Activation: The quinuclidine nitrogen acts as a Brønsted base, deprotonating the nucleophile (e.g., a malonate ester or nitroalkane) to generate a more reactive enolate.[11][12]

-

Electrophile Activation: Concurrently, the C9-hydroxyl group acts as a hydrogen-bond donor, binding to and polarizing the electrophile (e.g., a carbonyl group or nitroalkene). This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack.[10][12]

This synergistic activation within a rigid chiral environment dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer.

The Transition State Model

The bifunctional activation mechanism can be visualized in the context of a Michael addition, a common reaction catalyzed by cinchonidine derivatives.

Caption: Bifunctional activation in a cinchonidine-catalyzed reaction.

Role of the Hydrochloride Salt

In many catalytic setups, this compound serves as a stable, crystalline, and easy-to-handle pre-catalyst.[10] The active free-base form is generated in situ through the addition of an external base, which deprotonates the quinuclidine nitrogen.[10] However, in some reactions, the protonated form can itself act as a chiral Brønsted acid, participating directly in the catalytic cycle.[10]

Protocol: Asymmetric Michael Addition

This protocol is a representative method for using a cinchonidine-derived catalyst in an enantioselective Michael addition.[13]

Objective: To perform an enantioselective Michael addition of a 1,3-dicarbonyl compound to a nitroolefin.

Materials:

-

Cinchonidine-derived catalyst (e.g., cinchonidine-squaramide, 1-10 mol%)

-

Michael donor (e.g., dimethyl malonate)

-

Michael acceptor (e.g., β-nitrostyrene)

-

Anhydrous solvent (e.g., toluene)

-

Standard laboratory glassware, stirring equipment, and inert atmosphere setup

Procedure:

-

In a dry, inert-atmosphere reaction vessel, dissolve the cinchonidine-derived catalyst in the anhydrous solvent.

-

Add the Michael donor (1.2 equivalents) to the catalyst solution. Stir the mixture for 5-10 minutes at the desired reaction temperature (e.g., room temperature).

-

Add the Michael acceptor (1.0 equivalent) to the reaction mixture.

-

Stir the reaction vigorously until completion, monitoring its progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to afford the enantioenriched Michael adduct.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Part 3: Pharmacological Mechanisms of Action

Beyond the world of catalysis, this compound exhibits a range of biological activities, each governed by distinct molecular mechanisms.

Antimalarial Activity: Targeting PfCRT

Like other Cinchona alkaloids, cinchonidine possesses antimalarial properties.[6][14] Modern research has identified a key molecular determinant for its activity: the Plasmodium falciparum chloroquine resistance transporter (PfCRT).[7] Mutations in the PfCRT protein, which is located on the parasite's digestive vacuole membrane, are the primary cause of chloroquine resistance. These mutations also critically influence the stereospecific activity of the Cinchona alkaloids.[7] It is proposed that cinchonidine's interaction with specific polymorphic sites on PfCRT interferes with the transporter's function, contributing to parasite toxicity, although the precise binding mode is still an area of active investigation.

Cytotoxicity in Cancer Cells: Induction of ER Stress-Mediated Apoptosis

Recent studies have unveiled a potential anticancer mechanism for cinchonidine. In human liver cancer cells, it has been shown to activate apoptosis (programmed cell death) by inducing significant stress in the endoplasmic reticulum (ER).[15]

Mechanism of Action: The ER is responsible for protein folding and modification. An accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR), a state known as ER stress. Prolonged or severe ER stress shifts the UPR from a pro-survival to a pro-apoptotic response. This compound appears to trigger this shift, leading to the upregulation of pro-apoptotic factors like C/EBP homologous protein (CHOP) and the subsequent activation of the caspase cascade, culminating in cell death.[1][15]

Caption: this compound triggers ER stress, leading to apoptosis in cancer cells.[1]

Cytoprotective Effects: Modulation of the PI3K-AKT Signaling Pathway

Paradoxically, while cinchonidine can be cytotoxic to cancer cells, it also exhibits cytoprotective properties in other contexts. A notable example is its ability to alleviate ototoxicity (hearing loss) induced by the chemotherapy drug cisplatin.[16]

Mechanism of Action: Cisplatin is known to damage the hair cells of the inner ear through the massive generation of reactive oxygen species (ROS) and the induction of apoptosis.[16] Cinchonidine pretreatment has been shown to protect these cells by activating the PI3K-AKT signaling pathway, a crucial cascade for cell survival and growth.[16] Molecular docking simulations suggest that cinchonidine binds to and activates PIK3CA, a catalytic subunit of PI3K.[16] This activation leads to the phosphorylation and activation of AKT, which in turn suppresses ROS accumulation and inhibits the downstream apoptotic machinery (e.g., cleaved caspase-3), thereby preserving auditory cell viability.[16]

Caption: Cinchonidine activates the PI3K-AKT pathway to protect against cisplatin-induced ototoxicity.[16]

Other Identified Molecular Interactions

Cinchonidine's promiscuity extends to other targets, highlighting its complex pharmacological profile.

-

Serotonin Transporter (SERT) Inhibition: Cinchonidine is a weak inhibitor of the human serotonin transporter (hSERT), a key protein in neurotransmission.[17] This interaction, while modest, suggests a potential for central nervous system effects.

| Transporter Target | Ki (μM) | Reference |

| hSERT | 4.2 | [17] |

| hSERT I172M | 36 | [17] |

| hSERT S438T | 196 | [17] |

| hSERT Y95F | 15 | [17] |

-

Antiplatelet Activity: Cinchonidine has been found to inhibit human platelet aggregation by blocking the influx of calcium (Ca²⁺), an essential step in the aggregation cascade.[16]

Part 4: Conclusion and Future Directions

The mechanism of action of this compound is remarkably multifaceted. It is a testament to how a single, naturally derived scaffold can be adapted for purposes as distinct as industrial chemical synthesis and nuanced pharmacological modulation.

-

In Catalysis: It remains a cornerstone of asymmetric synthesis, with ongoing research focused on developing novel derivatives with enhanced selectivity and broader substrate scope.

-

In Pharmacology: Its roles in inducing ER stress in cancer cells and activating the PI3K-AKT survival pathway present a fascinating dichotomy. This context-dependent activity is a fertile ground for drug development, suggesting that cinchonidine could serve as a scaffold for designing targeted anticancer agents or cytoprotective co-therapies.

Future research should prioritize the elucidation of high-resolution structural data for cinchonidine complexed with its biological targets (e.g., PfCRT, PIK3CA). Such insights would empower structure-based drug design and unlock the full therapeutic potential of this historic yet continuously relevant alkaloid.

References

-

Sharma, P., & Kumar, A. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. RSC Advances, 6(84), 80934-80966. [Link]

-

Li, H., et al. (2023). Cinchonine and cinchonidine alleviate cisplatin-induced ototoxicity by regulating PI3K-AKT signaling. CNS Neuroscience & Therapeutics, 30(1), e14403. [Link]

-

Mezzapesa, A., et al. (2021). A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones Under Ambient Conditions. Catalysts, 11(3), 389. [Link]

-

SobiPro. (2025). Top Benefits and Uses of Cinchonidine in Medicine. [Link]

-

The Good Scents Company. (n.d.). (-)-cinchonidine. Retrieved from [Link]

-

ChemSrc. (2025). Cinchonidine | CAS#:485-71-2. [Link]

-

PharmaCompass. (n.d.). Cinchonidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cinchonidine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of the four cinchona alkaloids. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cinchonine – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cinchonine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cinchonidine | C19H22N2O | CID 101744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. prisminltd.wordpress.com [prisminltd.wordpress.com]

- 7. (-)-cinchonidine, 485-71-2 [thegoodscentscompany.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dovepress.com [dovepress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cinchonidine: Synthesis, Applications in Anti-malarial Research and Catalysis_Chemicalbook [chemicalbook.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Cinchonine and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cinchonidine | CAS#:485-71-2 | Chemsrc [chemsrc.com]

Cinchonidine Hydrochloride as a Chiral Organocatalyst: Principles, Applications, and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchona alkaloids represent a class of "privileged" scaffolds in asymmetric organocatalysis, revered for their natural abundance, inherent chirality, and rigid structure.[1] Among these, cinchonidine, and its hydrochloride salt, have emerged as exceptionally versatile and powerful catalysts for a multitude of stereoselective transformations.[2][3] This technical guide provides an in-depth exploration of cinchonidine hydrochloride's role as a chiral organocatalyst. We will dissect its fundamental mechanism of action, showcase its application in key carbon-carbon bond-forming reactions, provide validated experimental protocols, and present quantitative performance data. This document is intended to serve as a practical and authoritative resource for researchers aiming to leverage the power of cinchonidine-based catalysis in their synthetic endeavors, particularly in the fields of pharmaceutical and fine chemical synthesis.

The Foundation: Understanding Cinchonidine and its Bifunctional Nature

Cinchonidine is a natural alkaloid extracted from the bark of the Cinchona tree.[4] It belongs to a family of four principal alkaloids which includes its pseudoenantiomer, cinchonine, as well as quinine and quinidine.[5] The term "pseudoenantiomers" is critical; cinchonidine and cinchonine are diastereomers, yet they are nearly mirror images and, in the context of catalysis, frequently provide access to opposite enantiomers of a product.[1] This allows chemists to selectively synthesize a desired (R) or (S) enantiomer simply by choosing the appropriate alkaloid catalyst.[6]

The catalytic prowess of cinchonidine is rooted in its unique bifunctional architecture.[7] The rigid chiral scaffold strategically positions two key functional groups:

-

A Lewis Basic Site: The tertiary amine of the quinuclidine core is a potent Lewis base, capable of deprotonating a pronucleophile to generate a more reactive species (e.g., an enolate).[8]

-

A Brønsted Acidic / Hydrogen-Bond Donor Site: The hydroxyl group at the C9 position can act as a Brønsted acid or, more commonly, as a hydrogen-bond donor.[9] This site activates the electrophile, lowering its LUMO energy and orienting it for a stereochemically defined attack.[10]

The hydrochloride salt is often used as a stable, crystalline, and easy-to-handle pre-catalyst.[11] In many reactions, an external base is added in situ to neutralize the salt and generate the active free-base catalyst. However, in some cases, the protonated quinuclidinium moiety can itself play a role in the catalytic cycle, acting as a chiral Brønsted acid.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cinchonidine: Synthesis, Applications in Anti-malarial Research and Catalysis_Chemicalbook [chemicalbook.com]

- 3. prisminltd.wordpress.com [prisminltd.wordpress.com]

- 4. Cinchonidine | C19H22N2O | CID 101744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dovepress.com [dovepress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of Cinchonidine hydrochloride

An In-depth Technical Guide to the Biological Activity of Cinchonidine Hydrochloride

Abstract

Cinchonidine, a principal alkaloid derived from the bark of the Cinchona tree, has a storied history in medicine, primarily as an anti-malarial agent.[1] Its hydrochloride salt form enhances aqueous solubility and bioavailability, making it more suitable for research and potential therapeutic development.[2] This guide provides a comprehensive technical overview of the multifaceted biological activities of this compound. We will delve into its established anti-malarial properties, explore its emerging potential in oncology, and discuss its effects on the cardiovascular system through ion channel modulation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the mechanisms of action and detailed experimental protocols to assess its therapeutic potential.

Introduction to this compound

Cinchonidine is a quinoline alkaloid and a stereoisomer of cinchonine, belonging to the same class of compounds as the well-known anti-malarial drug, quinine.[3][4] It is naturally found in the bark of various Cinchona species, including Cinchona officinalis, Cinchona calisaya, and Cinchona succirubra.[5][6] The conversion to its hydrochloride salt significantly improves its physicochemical properties for laboratory and clinical investigation.[2]

Physicochemical Properties

The structural difference between cinchonidine and its diastereomer, cinchonine, lies in the stereochemistry at the C8 and C9 positions. This subtle variation can lead to significant differences in their biological activities and applications in asymmetric synthesis.[7]

| Property | Cinchonidine | Cinchonine |

| Molecular Formula | C₁₉H₂₂N₂O[8] | C₁₉H₂₂N₂O[9] |

| Molecular Weight | 294.4 g/mol [8] | 294.4 g/mol [9] |

| Stereochemistry | (8S,9R)[8] | (8R,9S)[9] |

| Appearance | White crystalline solid[2] | White crystalline solid[3] |

| Solubility (Water) | Practically insoluble (as free base)[2] | Practically insoluble (as free base)[2] |

| Solubility (HCl Salt) | Freely soluble[2] | Soluble |

Anti-Malarial Activity

Historically, the primary therapeutic application of Cinchona alkaloids has been the treatment of malaria.[1] Cinchonidine exhibits potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Mechanism of Action

While the precise mechanism is complex, Cinchona alkaloids are thought to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion in the host's red blood cells. The accumulation of toxic heme leads to parasite death. The stereochemical configuration of the alkaloid is critical for its efficacy, with subtle structural changes drastically affecting anti-malarial activity.[10]

Comparative Efficacy

The anti-malarial activities of the four major Cinchona alkaloids follow a general order: Quinidine > Quinine > Cinchonidine > Cinchonine.[11] However, the relative effectiveness can vary significantly depending on the P. falciparum strain, particularly between chloroquine-sensitive and chloroquine-resistant strains.[10][12] Interestingly, combinations of Cinchona alkaloids, particularly those including cinchonine, have shown synergistic effects and increased efficacy against quinine-resistant strains.[12][13] This suggests that exploring combinations including cinchonidine could be a valuable strategy to combat drug resistance.

Anti-Cancer Activity: Modulating Key Signaling Pathways

Recent research has illuminated the potential of Cinchona alkaloids, including the cinchonidine diastereomer cinchonine, as anti-cancer agents. These compounds have been shown to induce apoptosis and inhibit proliferation in a variety of cancer cell lines, including liver, lung, and cervical cancer.[9][14][15] The activity is mediated through the modulation of critical cellular signaling pathways.

Induction of Endoplasmic Reticulum (ER) Stress

Studies on cinchonine have demonstrated its ability to trigger apoptosis in human liver cancer cells by inducing endoplasmic reticulum (ER) stress.[2] This process involves the upregulation of the chaperone protein GRP78 and the phosphorylation of key ER stress sensors, PERK and eIF2α, which ultimately activates the caspase cascade and leads to programmed cell death.[2]

Caption: this compound induces ER stress, leading to the activation of apoptotic pathways in cancer cells.

Inhibition of PI3K/AKT Signaling

The PI3K/AKT pathway is a crucial pro-survival signaling cascade that is often dysregulated in cancer. Cinchonine has been shown to inhibit the phosphorylation of AKT, thereby suppressing this survival signal and promoting apoptosis.[15] This inhibition, coupled with the inactivation of the downstream kinase TAK1, contributes significantly to its anti-neoplastic effects.[14][15]

Otoprotective Effects via PI3K/AKT Pathway Activation

Paradoxically, while cinchonidine's isomer cinchonine can inhibit the PI3K/AKT pathway in cancer cells, both cinchonine and cinchonidine have been found to activate this same pathway to protect against cisplatin-induced ototoxicity.[16] Cisplatin, a widely used chemotherapy agent, can cause hearing loss by generating excessive reactive oxygen species (ROS) in auditory hair cells, which inhibits the PI3K/AKT pathway and leads to apoptosis.[16]

Cinchonidine pretreatment can counteract this damage by binding to PIK3CA, the catalytic subunit of PI3K, activating the PI3K/AKT pathway. This activation inhibits ROS accumulation and suppresses the subsequent apoptotic cascade, thereby preserving auditory hair cells.[16]

Caption: Cinchonidine activates the PI3K/AKT pathway, mitigating cisplatin-induced ROS and promoting hair cell survival.

Cardiovascular Effects and Ion Channel Modulation

Cinchona alkaloids are known to interact with various ion channels, which are critical for cardiovascular function.[14][17] This activity is a double-edged sword, offering potential therapeutic applications but also posing a risk of cardiotoxicity.

Hydroquinidine, a related alkaloid, is used as an anti-arrhythmic agent, highlighting the potential of this class of compounds to modulate cardiac ion channels.[14] However, a phase I clinical trial of cinchonine as a multidrug resistance reversing agent in cancer therapy identified prolonged cardiac repolarization (QTc interval prolongation) as the main dose-limiting toxicity.[18] This effect is characteristic of drugs that block hERG potassium channels. Therefore, careful evaluation of the cardiovascular safety profile of this compound is essential in any drug development program.

Experimental Methodologies

To rigorously assess the biological activities of this compound, a series of validated in vitro assays are required. The causality behind experimental choices is to first establish cytotoxicity and then elucidate the mechanism of action.

General Workflow for In Vitro Assessment

Caption: Standard workflow for evaluating the anti-cancer activity and mechanism of this compound in vitro.

Protocol: Cell Viability Assessment (CCK-8 Assay)

This protocol is a self-validating system as it includes controls for background absorbance, untreated cells (100% viability), and vehicle effects.

-

Cell Seeding: Seed cancer cells (e.g., HEI-OC1 for ototoxicity studies, or HepG2 for cancer studies) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

-

Compound Preparation: Prepare a stock solution of this compound in sterile DMSO or water. Create a serial dilution in a complete culture medium to achieve the desired final concentrations (e.g., 0-200 µM).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle control (if using DMSO).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange hue.

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the blank absorbance. Plot the viability against the drug concentration to determine the IC₅₀ value.

Protocol: Western Blot for Signaling Pathway Analysis

This protocol validates itself through the use of loading controls (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

-

Protein Extraction: Treat cells with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-AKT, total-AKT, cleaved Caspase-3, GRP78, β-actin) overnight at 4°C with gentle agitation.[16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound is a versatile alkaloid with a range of biological activities. While its anti-malarial properties are well-established, its potential as an anti-cancer and cytoprotective agent is a promising area of modern research. The compound's ability to modulate key signaling pathways like PI3K/AKT and induce ER stress underscores its therapeutic potential. However, its interaction with cardiac ion channels necessitates a thorough cardiovascular safety assessment for any future clinical development. Future research should focus on elucidating the precise molecular targets, exploring its efficacy in in vivo models, and investigating its synergistic potential with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

References

-

Al-Sadeq, D. W., et al. (2023). Hydroquinidine displays a significant anticarcinogenic activity in breast and ovarian cancer cells via inhibiting cell-cycle and stimulating apoptosis. PubMed Central. Retrieved January 16, 2026, from [Link].

-

The Dual Role of Cinchonidine: Antimalarial Powerhouse and Synthetic Enabler. (2026, January 9). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link].

-

Cinchonine and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling. (2023, August 14). PubMed Central. Retrieved January 16, 2026, from [Link].

-

Exploring the Anticancer Properties of Cinchonine: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property. (2025, October 23). PubMed. Retrieved January 16, 2026, from [Link].

-

Cinchonidine. (n.d.). PubChem, NIH. Retrieved January 16, 2026, from [Link].

-

(-)-cinchonidine, 485-71-2. (n.d.). The Good Scents Company. Retrieved January 16, 2026, from [Link].

-

Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link].

-

Karle, J. M., et al. (1990). Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. PubMed. Retrieved January 16, 2026, from [Link].

-

Druilhe, P., et al. (1988). Activity of a combination of three cinchona bark alkaloids against Plasmodium falciparum in vitro. PubMed Central, NIH. Retrieved January 16, 2026, from [Link].

-

Solary, E., et al. (2000). Phase I study of cinchonine, a multidrug resistance reversing agent, combined with the CHVP regimen in relapsed and refractory lymphoproliferative syndromes. PubMed. Retrieved January 16, 2026, from [Link].

-

A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. (2022, September 11). Biointerface Research in Applied Chemistry. Retrieved January 16, 2026, from [Link].

-

Cinchonidine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 16, 2026, from [Link].

-

Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization. (2024, June 6). PubMed. Retrieved January 16, 2026, from [Link].

-

Druilhe, P., et al. (1988). Activity of a combination of three cinchona bark alkaloids against Plasmodium falciparum in vitro. PubMed. Retrieved January 16, 2026, from [Link].

-

Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes. (2025, April 1). PubMed Central, NIH. Retrieved January 16, 2026, from [Link].

-

Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications. (n.d.). PubMed. Retrieved January 16, 2026, from [Link].

-

Cinchonine, a Potential Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist, Lowers Blood Glucose and Ameliorates Non-Alcoholic Steatohepatitis. (2023, May 11). PubMed Central. Retrieved January 16, 2026, from [Link].

-

De Marchi, U., et al. (2019). Pharmacological modulation of mitochondrial ion channels. PubMed. Retrieved January 16, 2026, from [Link].

-

Cinchonidine. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link].

-

Cinchonine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link].

-

De Marchi, U., et al. (n.d.). Pharmacological modulation of mitochondrial ion channels. ResearchGate. Retrieved January 16, 2026, from [Link].

-

Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. (n.d.). MDPI. Retrieved January 16, 2026, from [Link].

-

Pharmacological Modulation of Ion Channels for the Treatment of Cystic Fibrosis. (2021, July 22). PubMed. Retrieved January 16, 2026, from [Link].

-

The cardiovascular effects of colchicine: a comprehensive review. (n.d.). PubMed. Retrieved January 16, 2026, from [Link].

-

Cardiac Effects of Echinocandins in Endotoxemic Rats. (n.d.). PubMed Central, NIH. Retrieved January 16, 2026, from [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. (-)-cinchonidine, 485-71-2 [thegoodscentscompany.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Cinchonidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cinchonidine | C19H22N2O | CID 101744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cinchonidine: Synthesis, Applications in Anti-malarial Research and Catalysis_Chemicalbook [chemicalbook.com]

- 12. Activity of a combination of three cinchona bark alkaloids against Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity of a combination of three cinchona bark alkaloids against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroquinidine displays a significant anticarcinogenic activity in breast and ovarian cancer cells via inhibiting cell-cycle and stimulating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the Anticancer Properties of Cinchonine: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cinchonine and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase I study of cinchonine, a multidrug resistance reversing agent, combined with the CHVP regimen in relapsed and refractory lymphoproliferative syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemical Differentiation of Cinchonidine Hydrochloride and Cinchonine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical framework for understanding and distinguishing the stereochemistry of cinchonidine hydrochloride and cinchonine. As a senior application scientist, the goal is not merely to present protocols but to elucidate the causal scientific principles behind them. We will explore the subtle yet critical structural differences between these diastereomers and outline a self-validating system of analytical techniques to ensure unambiguous identification, a cornerstone of robust research in asymmetric synthesis and pharmaceutical development.

The Foundational Stereochemistry: A Tale of Two Diastereomers

Cinchonidine and cinchonine are naturally occurring Cinchona alkaloids, a class of compounds renowned for their impact on medicine and their utility in stereoselective chemistry.[1] While sharing the same molecular formula (C₁₉H₂₂N₂O) and core bicyclic structure, their chemical and physical properties diverge due to their stereochemical relationship.[2][3]

They are diastereomers , not enantiomers. Specifically, they are often referred to as pseudoenantiomers because their structures are near mirror images around the critical C8-C9 bond, which governs their application in asymmetric catalysis.[4][5] This structural variance arises from the opposite absolute configurations at the two key chiral centers, C8 and C9.

-

Cinchonine : Possesses the (8R,9S) configuration.[6]

-

Cinchonidine : Possesses the (8S,9R) configuration.[2][6][7]

This inversion at both stereocenters results in distinct three-dimensional arrangements, profoundly influencing their interaction with other chiral molecules and with plane-polarized light. The hydrochloride salt form is commonly used to improve stability and solubility.

Caption: The diastereomeric and pseudoenantiomeric relationship between cinchonine and cinchonidine.

Analytical Strategy: A Self-Validating Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

Expertise & Causality: NMR spectroscopy provides the most detailed insight into molecular structure. The different spatial arrangement of substituents in cinchonidine and cinchonine creates unique electronic environments for nearby nuclei. This variance results in measurable differences in their chemical shifts (δ), particularly for the carbon and proton nuclei at or near the C8 and C9 stereocenters. ¹³C NMR is often more diagnostic as carbon chemical shifts are highly sensitive to stereochemical changes.[8][9]

Experimental Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the alkaloid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

-

Data Analysis: Process the spectra and compare the chemical shifts of key diagnostic signals against established reference data. The most significant deviations are expected for the quinuclidine ring carbons and the C9-H9 group.[8][10]

Data Presentation: Comparative NMR Chemical Shifts (δ in ppm)

| Assignment | Cinchonine (in CD₃OD) [8] | Cinchonidine (in CD₃OD) [8] | Interpretation |

| H9 | ~5.70 | ~5.60 | The chemical shift of the proton on the carbinol carbon (C9) is highly sensitive to the local stereochemistry. |

| C9 | 70.5 | 72.5 | Key Diagnostic Peak. The ~2.0 ppm difference for the hydroxyl-bearing carbon is a clear and reliable indicator of stereochemistry. |

| C8 | 60.1 | 61.4 | The quinuclidine carbon adjacent to the quinoline ring also shows a significant, stereochemistry-dependent shift. |

Polarimetry: A Rapid Chiroptical Assessment

Expertise & Causality: As chiral molecules, cinchonidine and cinchonine rotate plane-polarized light. The magnitude and direction of this rotation (specific rotation, [α]) are distinct physical constants for each diastereomer. This technique provides a rapid, macroscopic confirmation of the sample's stereochemical identity and purity.

Experimental Protocol:

-

Sample Preparation: Accurately prepare a solution of the sample (e.g., 1 g per 100 mL) in a specified solvent (commonly ethanol). The concentration must be known precisely.

-

Measurement: Using a calibrated polarimeter, measure the observed optical rotation (α) at a standard wavelength (Sodium D-line, 589 nm) and temperature (20°C).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) , where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

Data Presentation: Expected Specific Rotation Values

| Compound | Solvent | Specific Rotation [α]²⁰D |

| Cinchonine | Ethanol | +224° to +230° |

| Cinchonidine | Ethanol | -105° to -112° |

The Workflow for Unambiguous Identification

Caption: A self-validating workflow integrating NMR and polarimetry for confident stereochemical assignment.

Conclusion

The differentiation of this compound and cinchonine is a foundational task in any research that utilizes their unique chiral properties. While both are powerful tools in asymmetric catalysis, their pseudoenantiomeric relationship means they typically yield opposite enantiomers of a product.[4][5] An incorrect assignment can therefore invalidate an entire synthetic campaign.

By leveraging the definitive structural detail of NMR spectroscopy, with a particular focus on the diagnostic ¹³C chemical shifts of C9 and C8, and corroborating this data with the macroscopic chiroptical measurement of specific rotation, researchers can achieve an unambiguous and trustworthy identification. This multi-faceted, self-validating approach ensures the scientific integrity required for advanced drug development and precision chemical synthesis.

References

- Title: Cinchonidine and Cinchonine: Pseudoenantiomeric Powerhouses - Benchchem Source: BenchChem URL

- Title: A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric Catalysis - Benchchem Source: BenchChem URL

- Title: Cinchonidine | C19H22N2O | CID 101744 - PubChem Source: National Center for Biotechnology Information, PubChem URL

- Title: A Comparative Guide to the Spectroscopic Interpretation of Cinchonine Hydrochloride - Benchchem Source: BenchChem URL

- Title: Structure of cinchonine and cinchonidine dications.

- Title: Differentiation of Cinchonine and Cinchonidine Derivatives Through 13C NMR Analysis of the Quinuclidine Ring | Semantic Scholar Source: Semantic Scholar URL

- Title: Differentiation of Cinchonine and Cinchonidine Derivatives Through C NMR Analysis of the Quinuclidine Ring - ResearchGate Source: ResearchGate URL

- Title: Structure, common atom numbering and absolute configuration of four major Cinchona alkaloids - ResearchGate Source: ResearchGate URL

- Title: Structures of cinchonidine (CD) and cinchonine (CN) compounds. Absolute...

-

Title: Cinchonine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Cinchonidine Base - Fine Chemical - Buchler GmbH Source: Buchler GmbH URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cinchonidine | C19H22N2O | CID 101744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cinchonine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cinchonidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Differentiation of Cinchonine and Cinchonidine Derivatives Through 13C NMR Analysis of the Quinuclidine Ring | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sourcing and Extraction of Cinchonidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonidine, a key quinoline alkaloid from the bark of the Cinchona tree, holds significant value in both pharmaceutical research and as a chiral catalyst in asymmetric synthesis.[1] This guide provides a comprehensive technical overview of its primary natural sources and delves into the principles and methodologies for its extraction and purification. We will explore both classical solvent-based protocols and modern, advanced extraction techniques, offering a comparative analysis to inform methodological choices in a research and development setting. Detailed experimental protocols, supported by scientific principles, are presented to ensure technical accuracy and reproducibility.

Introduction to Cinchonidine

Cinchonidine is a diastereoisomer of cinchonine and a stereoisomer of quinine and quinidine, all belonging to the class of Cinchona alkaloids.[1][2] These compounds, historically renowned for their antimalarial properties, are extracted from the bark of several species of the genus Cinchona.[3][4] In modern chemistry, cinchonidine's unique stereochemistry makes it an invaluable chiral ligand and catalyst for creating stereospecific products in complex organic syntheses. Its continued relevance necessitates robust and efficient methods for its isolation from natural sources.

Natural Sources of Cinchonidine

The exclusive commercial source of cinchonidine is the bark of trees from the genus Cinchona (family Rubiaceae), native to the Andean forests of South America.[1][2][5] While many species contain a mixture of the four major alkaloids, the relative concentrations vary significantly.

Table 1: Principal Cinchona Species and Alkaloid Content

| Plant Species | Common Name | Typical Total Alkaloid Content (% of dry bark) | Key Alkaloids Present |

| Cinchona pubescens (syn. C. succirubra) | Red Bark | 5-8% | Cinchonine, Cinchonidine, Quinine, Quinidine |

| Cinchona officinalis | Loxa Bark, Pale Bark | 5-15% | Quinine, Cinchonidine |

| Cinchona calisaya | Yellow Bark | 4-7% | Quinine, Quinidine |

| Cinchona ledgeriana | Ledger Bark | 5-14% | Primarily Quinine |

Note: The content of individual alkaloids, including cinchonidine, is highly variable depending on the specific cultivar, geographical location, and age of the tree.[1] C. pubescens is often noted as a particularly good source of cinchonidine.[6]

Extraction and Purification Methodologies

The extraction of cinchonidine is a multi-stage process involving the initial removal of total alkaloids from the bark, followed by the separation and purification of the individual components.

Fundamental Principles

The core of classical extraction relies on the basic nature of alkaloids. Cinchonidine has two basic nitrogen atoms, giving it pKa values of 5.80 and 10.03.[6] This property dictates its solubility:

-

In acidic solutions (pH < 5): The nitrogen atoms are protonated, forming soluble alkaloid salts (e.g., cinchonidine sulfate).

-

In basic solutions (pH > 10): The alkaloids are in their free base form, which is soluble in organic solvents but practically insoluble in water.[6]

This pH-dependent solubility is the lever used to move the alkaloids from the plant matrix into an aqueous phase and then into an organic phase for isolation.

Classical Solvent-Based Extraction and Purification

This traditional and widely documented method involves acid-base liquid-liquid extraction. It is a robust process, though it can be time-consuming and solvent-intensive.

Caption: Workflow of classical cinchonidine extraction.

-

Preparation of Plant Material: 50 g of dried Cinchona bark is finely powdered to pass through a 40-mesh sieve. This increases the surface area for efficient extraction.[1]

-

Alkaloid Liberation: The powder is moistened with a 10% aqueous ammonia or sodium hydroxide solution and allowed to stand for 2 hours.[1][7] This converts the alkaloid salts present in the bark into their free base form, which is necessary for dissolution in an organic solvent.

-

Soxhlet Extraction: The basified bark is packed into a thimble and extracted for 6-8 hours using a non-polar solvent like toluene in a Soxhlet apparatus.[1][7] Toluene is effective at dissolving the free-base alkaloids.

-

Acidic Extraction: The toluene extract is transferred to a separatory funnel and washed multiple times with a dilute solution of sulfuric acid (e.g., 5% H₂SO₄).[1][7] The acidic solution protonates the alkaloids, transferring them as soluble sulfates into the aqueous layer, leaving behind non-basic impurities in the toluene.

-

Precipitation of Total Alkaloids: The acidic aqueous solution is collected, and the pH is carefully raised to above 10 with sodium hydroxide. This neutralizes the alkaloid salts, causing the free bases to precipitate out of the solution.[1][8] The resulting solid is a crude mixture of total Cinchona alkaloids.

-

Purification of Cinchonidine: Isolating cinchonidine from the crude mixture is the most complex step and can be achieved via two main pathways:

-

Fractional Crystallization: This classical technique exploits the different solubilities of the alkaloid salts. Quinine sulfate is often precipitated first by adjusting the pH to ~6.5.[1][8] After filtering off the quinine, the remaining mother liquor is further treated. The differing solubilities of salts like tartrates or iodides can be used to selectively crystallize cinchonidine.[8]

-

Chromatography: Modern purification relies heavily on chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C8 or C18) is highly effective for separating the structurally similar Cinchona alkaloids, yielding high-purity cinchonidine.[1][3][9]

-

Modern Extraction Techniques

To overcome the long extraction times and high solvent consumption of classical methods, several advanced techniques have been developed. These methods often offer higher efficiency and are more environmentally friendly.

-

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer. A typical protocol involves sonicating the powdered bark in an alkaline methanol solution for short periods (e.g., 20 minutes), repeated three times for exhaustive extraction.[1][10]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, causing cell rupture and releasing the alkaloids. This method significantly reduces extraction time, with studies showing comparable yields to Soxhlet extraction in 32 minutes versus 3 hours.[11]

-

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly CO₂, as the extraction solvent.[1] By precisely controlling temperature and pressure, the solvating power of the fluid can be tuned for selective extraction.[1] SFE is considered a "green" technology as it avoids the use of organic solvents.[12]

Table 2: Comparison of Extraction Methodologies

| Method | Typical Solvent(s) | Extraction Time | Key Advantages | Key Disadvantages |

| Soxhlet Extraction | Toluene, Ethanol | 6-10 hours[7][13] | Well-established, simple setup | Time-consuming, large solvent volume, thermal degradation risk |

| Ultrasound-Assisted (UAE) | Methanol/NaOH | ~1 hour[10] | Fast, efficient at room temp, low solvent use[1][13] | May require multiple cycles for complete extraction |

| Microwave-Assisted (MAE) | Ethanol | ~30 minutes[11][13] | Very rapid, high efficiency[11][13] | Requires specialized equipment, potential for high pressure/temp |

| Supercritical Fluid (SFE) | Supercritical CO₂ | Variable | Environmentally friendly, highly selective[1][12] | High initial equipment cost, complex optimization |

Conclusion

Cinchonidine is sourced exclusively from the bark of Cinchona trees. Its isolation hinges on fundamental acid-base chemistry, which is exploited in both traditional and modern extraction schemes. While classical solvent extraction remains a viable method, advanced techniques such as UAE, MAE, and SFE offer significant improvements in speed, efficiency, and environmental impact.[1][13] The final purification to isolate cinchonidine from the complex mixture of related alkaloids invariably requires sophisticated separation techniques, with preparative HPLC being the modern standard for achieving high purity. The choice of extraction and purification strategy will ultimately depend on the desired scale, available resources, and purity requirements of the final product.

References

-

McCalley, D. V. (1986). Quantitative Analysis of Alkaloids From Cinchona Bark by High-performance Liquid Chromatography. RSC Publishing. Available at: [Link]

-

Pharmacognosy. (2012). Cinchonidine-Synonyms Cinchovatine; α-Quinidine. Pharmacognosy | Plants | herbal. Available at: [Link]

-

Nozaki, O., et al. (2000). Liquid Chromatographic Analysis of Cinchona Alkaloids in Beverages. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

MDPI. (2024). Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. MDPI. Available at: [Link]

-

Murauer, A., et al. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Journal of Chromatography A. Available at: [Link]

-

DTIC. (1945). Acid Extraction - Ion Exchange Recovery of Cinchona Alkaloids Process and Plant Development. Defense Technical Information Center. Available at: [Link]

-

Fabiano-Tixier, A. S., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences. Available at: [Link]

-

SlideShare. Lab-4 The chemistry and isolation of Quinine from Cinchona bark. Available at: [Link]

-

ResearchGate. (2002). Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques. Available at: [Link]

-

Wikipedia. (2023). Cinchona. Wikipedia. Available at: [Link]

-

PubMed. (2023). Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids. Available at: [Link]

-

ResearchGate. (2024). (a) Structure of the four major Cinchona alkaloids: Quinine, quinidine,... Available at: [Link]

-

Wikisource. (2023). Encyclopædia Britannica, Ninth Edition/Cinchona. Wikisource, the free online library. Available at: [Link]

-

ResearchGate. (2018). Chemical structure of the assayed Cinchona alkaloids. Available at: [Link]

-

ResearchGate. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Available at: [Link]

- Google Patents. (2011). CN102212064B - A kind of method for preparing quinidine and cinchonine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cinchona - Wikipedia [en.wikipedia.org]

- 3. Quantitative analysis of alkaloids from Cinchona bark by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Encyclopædia Britannica, Ninth Edition/Cinchona - Wikisource, the free online library [en.wikisource.org]

- 6. Cinchonidine-Synonyms Cinchovatine; α-Quinidine [epharmacognosy.com]

- 7. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]

- 8. guidechem.com [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Cinchonidine Hydrochloride in the Synthesis of Alkaloids: A Guide to Asymmetric Organocatalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchona alkaloids have long been cornerstones in the field of asymmetric synthesis, valued for their natural abundance, rigid chiral frameworks, and profound ability to induce stereoselectivity.[1] Among these, cinchonidine, and its more stable and soluble hydrochloride salt, has emerged as a particularly versatile organocatalyst. This guide provides an in-depth exploration of cinchonidine hydrochloride's role in the synthesis of complex molecules, particularly alkaloids and their precursors. We will dissect its core mechanistic principles, focusing on the concept of bifunctional catalysis, and provide field-proven experimental protocols. This document is designed to bridge theory with practice, offering researchers the causal insights needed to design, execute, and optimize highly enantioselective transformations.

The Catalyst: Understanding Cinchonidine and its Hydrochloride Salt